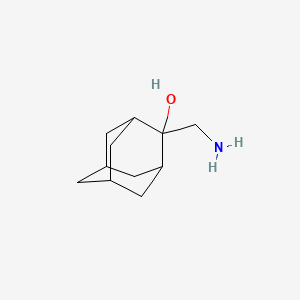

2-(Aminomethyl)adamantan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCLFLXXIIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28529-71-7 | |

| Record name | NSC145166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

synthesis of 2-(Aminomethyl)adamantan-2-ol from adamantanone

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)adamantan-2-ol from Adamantanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacological properties of therapeutic agents.[1][2] Among its many derivatives, this compound stands out as a valuable building block, incorporating both a primary amine and a tertiary alcohol on the same carbon atom of the cage structure. This unique arrangement offers potential for novel interactions with biological targets. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to this compound, commencing from the readily available starting material, adamantanone. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer expert insights into the practical considerations for achieving high yields and purity.

Introduction: The Significance of the Adamantane Moiety

The adamantane nucleus, a perfectly symmetrical, strain-free tricyclic alkane, has found widespread application in drug design.[3] Its cage-like structure imparts a unique combination of properties, including high metabolic stability and the ability to anchor pharmacophores in a precise three-dimensional orientation.[2] These characteristics have been successfully leveraged in drugs such as Amantadine, an antiviral agent, and Memantine, used in the treatment of Alzheimer's disease.[4] The synthesis of novel adamantane derivatives, particularly those with vicinal functional groups, continues to be an area of active research for the development of new therapeutic agents.[5]

This guide focuses on the synthesis of this compound, a compound of interest due to its potential as a synthon for more complex molecules and for its own inherent biological activity. The synthetic strategy outlined herein is a two-step process involving the formation of a cyanohydrin intermediate followed by its reduction.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient pathway for the involves two key transformations:

-

Cyanohydrin Formation: The nucleophilic addition of a cyanide source to the carbonyl group of adamantanone to yield 2-hydroxyadamantane-2-carbonitrile.

-

Nitrile Reduction: The subsequent reduction of the nitrile functionality to a primary amine, yielding the target β-amino alcohol.

This overall synthetic workflow can be visualized as follows:

Caption: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Two Effective Methods

Two primary methods are presented for this transformation, each with its own advantages.

Method A: Using Trimethylsilyl Cyanide (TMSCN)

This is a modern and highly efficient method that often provides cleaner reactions and simpler workups. [6]The trimethylsilyl group protects the hydroxyl functionality in situ, preventing potential side reactions.

Protocol 1: Synthesis of 2-(trimethylsiloxy)adamantane-2-carbonitrile

-

Materials:

-

Adamantanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂) (catalyst)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

-

Procedure:

-

In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantanone (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of zinc iodide (e.g., 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can often be used directly in the next step after removal of the solvent under reduced pressure. Alternatively, for isolation, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the silylated cyanohydrin. [6] Method B: Using Sodium Cyanide and Acid

-

This is the more traditional approach. Careful pH control is crucial for optimal results. [4] Protocol 2: Synthesis of 2-hydroxyadamantane-2-carbonitrile

-

Materials:

-

Adamantanone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄) or another suitable acid

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve adamantanone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

-

Prepare a solution of sodium cyanide (1.5 eq) in water.

-

Cool both solutions to 0 °C.

-

Slowly add the sodium cyanide solution to the adamantanone solution with vigorous stirring.

-

While maintaining the temperature at 0-5 °C, slowly add dilute sulfuric acid dropwise to adjust the pH to approximately 4-5. Caution: This will generate highly toxic HCN gas.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the cyanohydrin.

-

| Parameter | Method A (TMSCN) | Method B (NaCN/Acid) |

| Reagents | Adamantanone, TMSCN, ZnI₂ | Adamantanone, NaCN, H₂SO₄ |

| Conditions | Anhydrous, 0 °C to RT | Aqueous, 0 °C to RT, pH 4-5 |

| Advantages | Milder, higher yields, in situ protection | Lower cost of reagents |

| Disadvantages | Higher cost of TMSCN | Generation of toxic HCN gas |

Step 2: Reduction of the Nitrile to a Primary Amine

The final step in the synthesis is the reduction of the nitrile group of the cyanohydrin intermediate to a primary aminomethyl group. For this transformation, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as it is capable of reducing nitriles to primary amines in high yield. [7][8][9]

Mechanistic Insight

The reduction of a nitrile with LiAlH₄ involves the sequential addition of two hydride ions. The first hydride attacks the nitrile carbon to form an imine anion intermediate. A second hydride then adds to this intermediate to form a dianion, which upon aqueous workup is protonated to give the primary amine. [1][10]

Caption: Reaction pathway for the reduction of the cyanohydrin intermediate.

Experimental Protocol

Protocol 3: Reduction of 2-hydroxyadamantane-2-carbonitrile

-

Materials:

-

2-hydroxyadamantane-2-carbonitrile (or its silyl ether)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the cyanohydrin intermediate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C.

-

Workup (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Stoichiometry | 2.0-3.0 equivalents of LiAlH₄ |

| Temperature | 0 °C to reflux |

| Workup | Fieser method (H₂O, NaOH, H₂O) |

Conclusion

The is a straightforward yet elegant process that provides access to a valuable and functionally rich building block for drug discovery and development. The two-step sequence of cyanohydrin formation followed by nitrile reduction is a reliable and scalable route. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently and efficiently produce this important adamantane derivative for their scientific endeavors. The choice between using TMSCN or a classical Strecker-type approach for the first step allows for flexibility based on available resources and desired reaction characteristics. The powerful and well-established reduction with LiAlH₄ ensures the successful conversion to the final product.

References

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Zoidis, G., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022–5030. [Link]

-

Taylor & Francis Online. (n.d.). Reduction-Elimination of Vicinal Cyanohydrins. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-amino-1-adamantane alcohol.

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

-

YouTube. (2024). Cyanohydrin Formation and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

- Google Patents. (n.d.). Process for selective nitrile reduction.

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.

-

YouTube. (2022). Aldehydes and Ketones - Cyanohydrin Addition. Retrieved from [Link]

-

ResearchGate. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-Aminoketones of the Adamantane Series. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

-

ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing hydroxy adamantane carboxylic acid compounds.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trimethylsiloxy)adamantane-2-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

Sources

- 1. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 2. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Trimethylsiloxy)adamantane-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

physicochemical properties of 2-(Aminomethyl)adamantan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)adamantan-2-ol

Executive Summary

This compound is a unique bifunctional molecule built upon the rigid, lipophilic tricyclo[3.3.1.13,7]decane (adamantane) scaffold. It features a primary aminomethyl group and a tertiary hydroxyl group attached to the same secondary carbon (C2) of the adamantane cage. This distinct 1,2-disubstitution pattern offers a valuable structural motif for medicinal chemistry and materials science. The adamantane core is a well-established "privileged scaffold" in drug design, known to enhance pharmacokinetic properties such as metabolic stability and bioavailability, while providing a three-dimensional framework for precise pharmacophore orientation.[1][2] This guide provides a comprehensive overview of the known and predicted , detailed protocols for its synthesis and characterization, and a discussion of its potential applications for researchers in drug development.

The Adamantane Scaffold: A Cornerstone in Modern Drug Discovery

The adamantane moiety has garnered significant attention in medicinal chemistry due to its exceptional structural and physicochemical properties.[2] Its rigid, cage-like structure provides a distinct three-dimensional architecture that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Unlike flat aromatic rings, the diamondoid structure of adamantane allows for an escape from the "flatland" of traditional drug design, facilitating precise positioning of substituents to explore drug targets more effectively.[2]

This strategic incorporation has led to numerous successful pharmaceuticals, including:

-

Amantadine and Rimantadine: Antiviral agents effective against Influenza A.[3][4]

-

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4]

-

Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes.[3]

This compound emerges as a compelling building block by presenting two distinct functional groups—a nucleophilic primary amine and a tertiary alcohol—on this robust scaffold. This bifunctionality opens avenues for creating diverse molecular libraries or for acting as a pharmacophore that can engage in multiple binding interactions, such as hydrogen bonding, through both a donor (amine) and an acceptor/donor (hydroxyl) group.

Physicochemical Properties

Direct experimental data for this compound is sparse in publicly accessible literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds, particularly its precursor, 2-adamantanol.

| Property | Value / Prediction | Rationale & Commentary |

| IUPAC Name | (2-(Aminomethyl)adamantan-2-yl)methanol | Derived from structural nomenclature. |

| CAS Number | 28529-71-7 | As listed in chemical supplier databases.[5] |

| Molecular Formula | C₁₁H₁₉NO | Based on atomic composition. |

| Molecular Weight | 181.28 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted: White to off-white crystalline solid | Based on related adamantane derivatives like 2-adamantanol, which is a white crystalline powder.[6][7] The polar functional groups promote a crystalline lattice. |

| Melting Point | Predicted: >200 °C | Not experimentally reported. Precursor 2-adamantanol has a high melting point of 258-262 °C.[6] The addition of the aminomethyl group allows for strong intermolecular hydrogen bonding, suggesting a similarly high or higher melting point. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol); sparingly soluble in water; insoluble in nonpolar solvents (e.g., Hexane). | The bulky adamantane cage is highly lipophilic, while the amine and hydroxyl groups are polar. Solubility in water is expected to be pH-dependent, increasing significantly in acidic conditions due to the protonation of the basic amino group. |

| pKa (Predicted) | pKa₁ (R-NH₃⁺) ≈ 9-10.5pKa₂ (R-OH) ≈ 16-18 | The primary amine is expected to have a pKa typical for alkylamines. The tertiary alcohol is a very weak acid, significantly less acidic than water. The basicity of the amine is the dominant feature in physiological pH ranges. |

| logP (Predicted) | 1.5 - 2.5 | The adamantane core significantly increases lipophilicity (logP of adamantane is ~2.5). The polar -OH and -CH₂NH₂ groups will decrease this value. The net result is a moderately lipophilic compound, a property often sought to balance aqueous solubility with membrane permeability.[4] |

Synthesis and Purification Workflow

The most direct synthetic route to this compound involves a two-step process starting from the commercially available 2-adamantanone. This pathway first involves the formation of a cyanohydrin, followed by the chemical reduction of the nitrile group to a primary amine.

Caption: Synthetic pathway from 2-adamantanone to this compound.

Experimental Protocol 1: Synthesis of 2-Hydroxy-2-cyanoadamantane

This protocol describes a standard cyanohydrin formation from a ketone.

Causality: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of 2-adamantanone. Subsequent protonation of the resulting alkoxide yields the tertiary alcohol. This reaction establishes the C-C bond for the eventual aminomethyl group.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-adamantanone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Reagent Addition: Add a solution of sodium cyanide (NaCN, 1.2 equivalents) in water to the flask. Cool the mixture to 0-5 °C in an ice bath.

-

Acidification: Slowly add a solution of a strong acid (e.g., HCl or H₂SO₄, 1.2 equivalents) dropwise via the dropping funnel. This step is critical as it generates hydrocyanic acid (HCN) in situ. Extreme caution is required as HCN is a highly toxic gas. This procedure must be performed in a well-ventilated fume hood.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a basic solution (e.g., NaHCO₃) to neutralize excess acid and HCN. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane.

Experimental Protocol 2: Reduction to this compound

This protocol is based on a reported hydrogenation method for a similar substrate.[8]

Causality: This method uses sodium borohydride to reduce nickel(II) chloride in situ, forming a highly active nickel catalyst for the hydrogenation of the nitrile. This avoids the need for high-pressure hydrogen gas and specialized equipment, making it accessible for standard laboratory setups.

Methodology:

-

Catalyst Preparation: In a round-bottom flask, suspend anhydrous nickel(II) chloride (NiCl₂, ~0.4 equivalents) in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction to Active Catalyst: Add sodium borohydride (NaBH₄, ~0.8 equivalents) portion-wise while stirring vigorously. The solution will turn black, indicating the formation of the active nickel catalyst.

-

Substrate Addition: Add a solution of 2-hydroxy-2-cyanoadamantane (1 equivalent) in tert-butanol to the catalyst suspension.

-

Hydrogenation: Add additional sodium borohydride (~0.8 equivalents) portion-wise to the reaction mixture. Heat the reaction to approximately 70 °C and stir for 12 hours.[8]

-

Workup: After cooling to room temperature, carefully quench the reaction by adding water. Filter the mixture through a pad of celite to remove the nickel catalyst.

-

Extraction: Extract the filtrate with an appropriate organic solvent. The product, being an amine, may require basification of the aqueous layer to ensure it is in its free-base form for efficient extraction.

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting crude product by column chromatography or crystallization.

Structural Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.

-

Mass Spectrometry (MS):

-

Expected Result: Electrospray ionization (ESI) in positive mode should show a strong signal for the protonated molecule [M+H]⁺ at m/z 182. A literature report on the synthesis of this compound identified mass spectrum peaks corresponding to [M+1] at m/e 182.0 and the molecular ion [M] at 181.0.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be characterized by a series of complex, overlapping multiplets between ~1.5-2.2 ppm corresponding to the 14 protons of the adamantane cage. A singlet corresponding to the two protons of the -CH₂NH₂ group is expected around 2.5-3.0 ppm. Two broad, exchangeable singlets corresponding to the -OH and -NH₂ protons will also be present; these will disappear upon addition of a drop of D₂O.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the adamantane cage. Key signals will include the quaternary carbon C(OH)(CH₂NH₂) at ~70-80 ppm and the aminomethyl carbon (-CH₂NH₂) at ~40-50 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Expected Result: The spectrum should display a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations. The presence of a primary amine will be confirmed by two distinct N-H stretch peaks within this region. Aliphatic C-H stretching vibrations from the adamantane cage will appear just below 3000 cm⁻¹. Characteristic C-O and C-N stretching bands will be visible in the 1000-1200 cm⁻¹ fingerprint region.[6]

-

Potential Applications and Future Directions

The unique structure of this compound makes it a highly attractive molecule for drug discovery and materials science.

-

Scaffold for CNS-Active Agents: The lipophilic adamantane core is known to facilitate passage across the blood-brain barrier.[2] This compound could serve as a starting point for novel therapeutics targeting neurological disorders, analogous to the development of memantine.[9]

-

Versatile Chemical Building Block: With two chemically distinct and reactive functional groups, the molecule is an ideal intermediate for the synthesis of more complex adamantane derivatives for screening libraries.[1][10] The amine can be readily functionalized via acylation, alkylation, or reductive amination, while the tertiary alcohol provides a site for further modification.

-

Enzyme Inhibitors and Receptor Ligands: The rigid adamantane scaffold can act as an anchor, positioning the aminomethyl and hydroxyl groups to form specific hydrogen bond and ionic interactions within the active site of an enzyme or the binding pocket of a receptor.[3][9]

Future research should focus on obtaining detailed experimental data for the physicochemical properties outlined in this guide, performing X-ray crystallography to confirm its three-dimensional structure, and exploring its biological activity across a range of therapeutic targets.

References

- Vertex AI Search. The Role of Adamantane Derivatives in Modern Drug Discovery.

- ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024).

- SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

- ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry.

- ChemicalBook. 2-Adamantanol CAS#: 700-57-2.

- ChemicalBook. 2-Adamantanol synthesis.

- ResearchGate. A Novel Synthesis of 3-Amino-1-Adamantanemethanol.

- ChemicalBook. 2-AMINOMETHYL-ADAMANTAN-2-OL | 28529-71-7.

- BenchChem. Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers.

- ChemicalBook. 2-Adamantanol | 700-57-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINOMETHYL-ADAMANTAN-2-OL | 28529-71-7 [chemicalbook.com]

- 6. 2-Adamantanol CAS#: 700-57-2 [m.chemicalbook.com]

- 7. 2-Adamantanol | 700-57-2 [chemicalbook.com]

- 8. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-(Aminomethyl)adamantan-2-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The adamantane scaffold represents a cornerstone in medicinal chemistry, giving rise to therapeutics with significant impact in virology and neurology.[1][2][3] Its rigid, lipophilic cage structure is a unique starting point for drug design, often conferring favorable pharmacokinetic properties.[4][5] While compounds like amantadine and memantine are well-characterized, the specific mechanism of action for many of its derivatives, including 2-(Aminomethyl)adamantan-2-ol, remains to be elucidated. This guide, therefore, ventures into the realm of hypothesis, building upon the established pharmacology of its structural relatives to propose and meticulously outline a research framework for uncovering the therapeutic potential of this novel molecule. We will proceed not with a rigid template, but with a logical exploration of the most probable mechanisms, grounded in scientific precedent and coupled with robust, verifiable experimental designs.

The Compound in Focus: this compound

At the heart of our investigation is the molecule this compound. Its structure features the characteristic tricyclic adamantane core, substituted at the 2-position with both an aminomethyl and a hydroxyl group.

| Compound | Structure | Key Features |

| This compound |  | Adamantane cage, primary amine, tertiary alcohol |

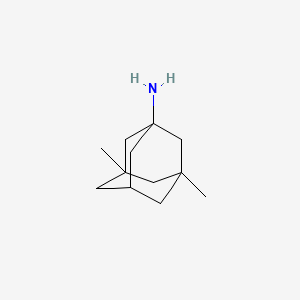

| Memantine |  | Adamantane cage, primary amine |

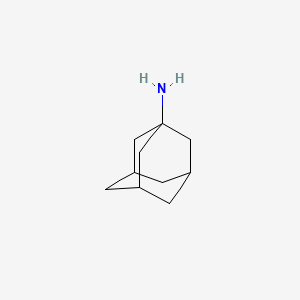

| Amantadine |  | Adamantane cage, primary amine |

The presence of the primary amine is a critical feature, shared with both the NMDA receptor antagonist memantine and the antiviral M2 proton channel inhibitor amantadine.[2][3] The additional hydroxyl group at the bridgehead position introduces polarity and potential for hydrogen bonding, which could significantly alter its interaction with biological targets compared to its predecessors. This structural nuance is the foundation of our mechanistic hypotheses.

Primary Hypothesis: Uncompetitive Antagonism of the NMDA Receptor

The most compelling hypothesis for the mechanism of action of this compound is its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

The Rationale: A Legacy of Neuromodulation

Memantine, a simple aminoadamantane derivative, has established the clinical utility of this class of compounds in treating neurodegenerative disorders like Alzheimer's disease.[2] Its therapeutic effect stems from its action as a low-affinity, uncompetitive antagonist of the NMDA receptor.[6] Overactivation of this receptor, leading to excessive calcium influx, is a key pathway in excitotoxicity and neuronal cell death.[6]

The structural similarity of this compound to memantine suggests it may share this target. The protonated amine at physiological pH could interact with the magnesium binding site within the NMDA receptor's ion channel, effectively blocking ion flow.[6] The adamantane cage itself would provide the necessary lipophilicity to partition into the membrane and access this site.

Visualizing the Hypothesized NMDA Receptor Interaction

Caption: Hypothesized antagonism of the NMDA receptor by this compound.

Experimental Validation Protocol: In Vitro Electrophysiology

To rigorously test this hypothesis, a detailed electrophysiological study is required.

Objective: To determine if this compound functionally inhibits NMDA receptor-mediated currents in a voltage-dependent manner, characteristic of an open-channel blocker.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor.[7] Alternatively, primary cortical neurons can be used for a more physiologically relevant system.

-

Patch-Clamp Recording:

-

Perform whole-cell voltage-clamp recordings.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Use an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors, and a magnesium-free solution to prevent endogenous block.

-

Apply this compound at varying concentrations to the external solution and measure the resulting current.

-

-

Data Analysis:

-

Construct a concentration-response curve to determine the IC₅₀ value.

-

Assess the voltage-dependency of the block by applying voltage ramps or steps and measuring the current at different membrane potentials in the presence and absence of the compound. A stronger block at more negative potentials is indicative of an open-channel mechanism.

-

| Parameter | Expected Outcome for NMDA Antagonist |

| IC₅₀ | A measurable and potent inhibitory concentration. |

| Voltage Dependency | Increased block at hyperpolarized potentials. |

| Kinetics | Rapid on/off binding kinetics. |

Secondary Hypothesis: Inhibition of the Influenza A M2 Proton Channel

The historical precedent of amantadine and rimantadine necessitates the investigation of this compound as a potential antiviral agent.[2][8]

The Rationale: A Structural Heritage of Antiviral Activity

Amantadine and its derivatives are known to block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.[2] This channel is a tetrameric protein that allows protons to enter the virion upon endocytosis, facilitating the uncoating of the viral RNA. The adamantane cage of amantadine is thought to bind within the hydrophobic pore of the channel, while the protonated amine interacts with key residues, physically occluding the channel.[2]

This compound possesses the core adamantane structure and the primary amine, making it a plausible candidate for M2 channel inhibition. The hydroxyl group could potentially form additional hydrogen bonds with residues in the channel, possibly altering its binding affinity and efficacy compared to amantadine.

Visualizing the Hypothesized M2 Channel Interaction

Caption: Hypothesized blockage of the M2 proton channel by this compound.

Experimental Validation Protocol: Plaque Reduction Assay

A classic virological assay can be employed to screen for antiviral activity.

Objective: To determine if this compound inhibits the replication of influenza A virus in a cell culture model.

Methodology:

-

Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells.

-

Virus Infection: Infect the cell monolayer with a known titer of an amantadine-sensitive strain of influenza A virus.

-

Compound Treatment: After allowing for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

Incubation and Staining: Incubate the plates for 2-3 days to allow for plaque formation. Subsequently, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ (the concentration that reduces the number of plaques by 50%). A cytotoxicity assay (e.g., MTT assay) should be run in parallel to ensure that the observed effect is not due to cell death.

| Parameter | Expected Outcome for Antiviral Agent |

| EC₅₀ | A low micromolar or nanomolar effective concentration. |

| Selectivity Index (SI) | A high ratio of CC₅₀ (cytotoxic concentration) to EC₅₀, indicating a favorable therapeutic window. |

Workflow for Hypothesis Validation

The following diagram outlines the logical progression of experiments to validate the proposed mechanisms of action.

Caption: A streamlined experimental workflow for mechanistic validation.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey into the heart of rational drug discovery. The hypotheses presented here, grounded in the rich history of adamantane pharmacology, provide a solid foundation for this exploration. The proposed experimental protocols are designed to be both rigorous and conclusive, allowing for a clear determination of whether this compound acts as an NMDA receptor antagonist, an antiviral M2 channel inhibitor, or perhaps, possesses a novel mechanism of action altogether. The data generated from these studies will be invaluable for the drug development community and may pave the way for a new generation of adamantane-based therapeutics.

References

- Bunzow, J. R., et al. (2001). Journal of Neuroscience, 21(17), 6551-6558.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Pardali, V., et al. (2014). Anti-allodynic effect of 2-(aminomethyl)adamantane-1-carboxylic acid in a rat model of neuropathic pain: A mechanism dependent on CaV2.2 channel inhibition. Bioorganic & Medicinal Chemistry, 22(6), 1797-1803. [Link]

-

Moroz, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Adamantane Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]

-

Goral, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link]

-

Shestakova, A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(21), 15636. [Link]

-

Wikipedia contributors. (2024, December 22). NMDA receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

de Souza, I. O., et al. (2024). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 21(1), 8. [Link]

-

Indina, I. V., et al. (2022). Study of the Antiviral Activity of Adamantane-Containing Chemical Compounds. Antibiotics and Chemotherapy, 67(7-8), 19-23. [Link]

-

Kolocouris, N., et al. (1994). Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902. [Link]

-

de Souza, I. O., et al. (2024). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 21(1), 8. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49844697, [2-(Aminomethyl)adamantan-2-yl]methanol. [Link]

- Gant, T. G. (2010). Adamantane modulators of nmda receptor and/or 5ht3 receptor. U.S.

-

Kitching, M. O., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(9), 1547-1550. [Link]

-

Hatanaka, S., et al. (1993). (2R), (1'R) and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids from Amanita pantherina. Antagonists of N-methyl-D-aspartic acid (NMDA) receptors. Chemical & Pharmaceutical Bulletin, 41(3), 484-486. [Link]

-

Chazot, P. L., et al. (2012). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology, 166(5), 1587-1597. [Link]

- Yarovoy, B. F., et al. (1998). Method of synthesis of adamantane-2-one.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64149, 2-Adamantanol. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 2-(Aminomethyl)adamantan-2-ol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the crystal structure of 2-(Aminomethyl)adamantan-2-ol. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document outlines the scientific rationale and a robust experimental workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of this compound

Adamantane derivatives form a cornerstone in medicinal chemistry, prized for their rigid, lipophilic cage structure that can enhance the pharmacological properties of drug candidates.[1][2] The adamantane scaffold is a key component in several approved drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The introduction of functional groups, such as an aminomethyl and a hydroxyl group at the C2 position, as in this compound, offers unique opportunities for drug design. These polar groups can engage in specific hydrogen bonding interactions with biological targets, while the adamantane core provides a stable, hydrophobic anchor.

A precise understanding of the three-dimensional arrangement of atoms in this compound is critical for predicting its interactions with protein binding sites and for the rational design of new therapeutics. Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information.[3][4]

Synthesis of this compound

The foundational step in determining the crystal structure is the synthesis of a pure compound. A documented method for the synthesis of this compound, also known as 2-Hydroxy-2-aminomethyladamantane, involves the hydrogenation of 2-hydroxy-2-cyanoadamantane.[5]

Experimental Protocol: Synthesis

-

Reactants:

-

2-hydroxy-2-cyanoadamantane

-

Sodium borohydride (NaBH₄)

-

Anhydrous nickel(II) chloride (NiCl₂)

-

tert-Butanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-hydroxy-2-cyanoadamantane in tert-butanol.

-

Add sodium borohydride and anhydrous nickel(II) chloride to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Heat the reaction mixture to 70°C and maintain for approximately 12 hours.[5]

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up to isolate the crude product.

-

Purify the crude this compound using recrystallization or column chromatography to obtain a sample of high purity, which is essential for successful crystallization.

-

Crystallization: The Gateway to a Solved Structure

Obtaining high-quality single crystals is often the most challenging step in structure determination.[4] For a molecule like this compound, which possesses both hydrogen bond donors (amine and hydroxyl groups) and a bulky hydrophobic group, a systematic screening of crystallization conditions is recommended.

Crystallization Methodologies

Several techniques can be employed for the crystallization of small organic molecules.[6][7]

-

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly and undisturbed.[8]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[7]

-

Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Screening for Optimal Crystallization Conditions

A high-throughput screening approach is often beneficial, where small amounts of the compound are tested with a wide array of solvents and solvent combinations.[9]

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding with the amino and hydroxyl groups. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide | Can dissolve the compound through dipole-dipole interactions. |

| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Can be used as anti-solvents or in solvent mixtures to fine-tune solubility. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its structure can be determined using SCXRD.[4] This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the crystal lattice.[3]

Experimental Workflow for SCXRD

Step-by-Step Protocol:

-

Crystal Mounting: A high-quality crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This process yields the final crystal structure with precise atomic coordinates.

Anticipated Molecular Interactions and Crystal Packing

The presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) group in this compound strongly suggests that hydrogen bonding will be a dominant force in its crystal packing. These groups can act as both hydrogen bond donors and acceptors.

It is anticipated that the crystal structure will feature a network of intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule (O-H···N), or to the oxygen atom of another molecule (O-H···O). Similarly, the amine group can donate hydrogen bonds to the oxygen or nitrogen atoms of adjacent molecules (N-H···O or N-H···N). Such interactions are observed in the crystal structures of related adamantane derivatives.[10]

The bulky, non-polar adamantane cages are expected to pack in a way that minimizes void space, driven by van der Waals forces. The interplay between the directional hydrogen bonds and the non-directional van der Waals interactions will ultimately determine the final crystal packing arrangement.

Conclusion

Determining the crystal structure of this compound is a crucial step in understanding its physicochemical properties and its potential as a scaffold in drug design. This guide provides a comprehensive, scientifically grounded framework for achieving this goal. By following a systematic approach to synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this promising molecule. The resulting structural information will be invaluable for the future development of novel adamantane-based therapeutics.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2009). ResearchGate. Retrieved from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Hydrogen Bonding in the Dimer and Monohydrate of 2-Adamantanol: A Test Case for Dispersion-Corrected Density Functional Methods. (2022). MDPI. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

-

Wanka, L., Iqbal, S., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. How To [chem.rochester.edu]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(Aminomethyl)adamantan-2-ol

A Predictive and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-(Aminomethyl)adamantan-2-ol, a molecule of interest in medicinal chemistry due to its rigid adamantane core. In the absence of definitive experimental spectra in the public domain, this paper employs a predictive and comparative methodology. By examining the experimentally determined NMR data of the foundational structure, 2-adamantanol, and applying established principles of substituent chemical shift (SCS) effects, we present a detailed theoretical spectrum of the title compound. This work serves as a robust reference for researchers engaged in the synthesis and characterization of adamantane derivatives, offering a logical framework for spectral interpretation and structural verification.

Introduction: The Significance of Adamantane Scaffolds and the Need for Precise Characterization

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure is frequently incorporated into drug candidates to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles. This compound represents a synthetically accessible derivative poised for further functionalization, making it a valuable building block in drug discovery programs.

Accurate structural confirmation is a non-negotiable prerequisite for advancing any new chemical entity through the development pipeline. NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. The precise chemical environment of each proton and carbon nucleus is exquisitely sensitive to subtle changes in the molecular architecture, providing a detailed fingerprint of the compound.

This guide addresses the current gap in publicly available experimental NMR data for this compound. By leveraging a first-principles approach grounded in the analysis of structurally related analogues, we provide a comprehensive predicted ¹H and ¹³C NMR dataset, complete with detailed justifications for the anticipated chemical shifts and coupling patterns.

Foundational Analysis: The NMR Spectrum of 2-Adamantanol

To construct a reliable predicted spectrum for our target molecule, we must first understand the NMR characteristics of its parent structure, 2-adamantanol. The rigid adamantane cage significantly influences the chemical shifts of its constituent protons and carbons.

¹H NMR Spectrum of 2-Adamantanol

The ¹H NMR spectrum of 2-adamantanol, while seemingly complex due to overlapping signals of the adamantane cage protons, can be interpreted with clarity. The key feature is the signal for the proton attached to the carbon bearing the hydroxyl group (H-2).

| Proton Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity |

| OH | ~4.54 | s |

| H-2 | ~3.65 | br s |

| Adamantane Cage | ~1.37 - 2.06 | m |

Table 1: ¹H NMR Spectral Data for 2-Adamantanol.[1]

The proton at the C-2 position is significantly deshielded to approximately 3.65 ppm due to the electronegativity of the adjacent hydroxyl group. The remaining adamantane protons resonate in the upfield region, typically between 1.37 and 2.06 ppm, reflecting their alkane-like environment. The broadness of the H-2 signal is a common feature in such rigid systems.

¹³C NMR Spectrum of 2-Adamantanol

The proton-decoupled ¹³C NMR spectrum of 2-adamantanol provides a clearer picture of the carbon framework.

| Carbon Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |

| C-2 | ~70.0 |

| Adamantane Cage | ~26.0 - 38.0 |

Table 2: ¹³C NMR Spectral Data for 2-Adamantanol.[2][3]

The carbon atom bonded to the hydroxyl group (C-2) is deshielded to around 70.0 ppm. The remaining nine carbons of the adamantane cage appear in the aliphatic region of the spectrum. The high symmetry of the unsubstituted adamantane is broken by the hydroxyl group, leading to a greater number of distinct carbon signals than in adamantane itself.

Predictive Analysis: The ¹H and ¹³C NMR Spectra of this compound

The introduction of an aminomethyl group at the C-2 position alongside the existing hydroxyl group will induce predictable changes in the NMR spectra. The following predictions are based on the additive nature of substituent chemical shift effects.

Predicted ¹H NMR Spectrum of this compound

The key changes in the ¹H NMR spectrum will be the appearance of signals for the aminomethyl protons and the disappearance of the H-2 signal, as this position is now a quaternary carbon.

| Predicted Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Justification |

| OH | ~4.5 - 5.5 | br s | Exchangeable proton, position and shape are solvent and concentration dependent. |

| NH₂ | ~1.5 - 3.0 | br s | Exchangeable protons, position and shape are solvent and concentration dependent. |

| -CH₂-NH₂ | ~2.5 - 3.0 | s | Protons on a carbon adjacent to a nitrogen atom are deshielded. |

| Adamantane Cage | ~1.4 - 2.2 | m | The overall envelope of the cage protons will be slightly shifted due to the new substituent. |

Table 3: Predicted ¹H NMR Spectral Data for this compound.

The methylene protons of the aminomethyl group are expected to appear as a singlet in the range of 2.5 - 3.0 ppm. The protons of the hydroxyl and amino groups will be broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show the most significant changes, with the appearance of a new signal for the aminomethyl carbon and a substantial downfield shift for the C-2 carbon.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ) ppm | Justification |

| C-2 | ~75 - 80 | The presence of two electron-withdrawing groups (OH and CH₂NH₂) on the same carbon will cause a significant downfield shift compared to 2-adamantanol. |

| -CH₂-NH₂ | ~40 - 50 | The carbon of the aminomethyl group will be in a typical range for an aliphatic carbon attached to a nitrogen. |

| Adamantane Cage | ~25 - 40 | The chemical shifts of the adamantane cage carbons will be subtly altered by the new substituent, leading to a more complex pattern of signals. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound.

The C-2 carbon is now a quaternary carbon bearing both an oxygen and a carbon, which will shift its resonance significantly downfield. The introduction of the second substituent at C-2 will further break the symmetry of the adamantane cage, likely resulting in ten distinct signals for the adamantane carbons in the proton-decoupled spectrum.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for adamantane derivatives, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or D₂O for the hydrochloride salt). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

NMR Instrument Parameters

-

Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the adamantane cage protons.

-

¹H NMR Acquisition :

-

Pulse Angle : A 30-45 degree pulse angle is typically sufficient.

-

Spectral Width : A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Decoupling : Acquire a proton-decoupled spectrum to simplify the carbon signals to singlets.

-

Pulse Angle : A 30-45 degree pulse angle is standard.

-

Spectral Width : A wider spectral width of 200-220 ppm is necessary for ¹³C NMR.

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is often required due to the longer relaxation times of quaternary carbons.

-

Number of Scans : A significantly larger number of scans will be needed compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Visualization of Key Structural and Spectral Relationships

To visually represent the concepts discussed, the following diagrams are provided.

Caption: Substituent effects on the C2 carbon chemical shift.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By establishing a baseline with the experimental data of 2-adamantanol and applying fundamental principles of NMR spectroscopy, we have constructed a reliable theoretical framework for the structural interpretation of the title compound. The tabulated predicted chemical shifts, along with the justifications provided, offer a valuable resource for scientists working on the synthesis and characterization of adamantane-based molecules. The experimental protocols outlined herein will aid in the acquisition of high-quality, reproducible NMR data. This work underscores the power of predictive and comparative NMR analysis in modern chemical research, enabling progress even in the absence of readily available experimental data.

References

- Pehk, T., & Lippmaa, E. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- Duddeck, H. (1975). ¹³C nuclear magnetic resonance spectra of adamantane derivatives. Organic Magnetic Resonance, 7(3), 151-153.

- Maciel, G. E., & Dorn, H. C. (1975). Carbon-13 nuclear magnetic resonance of adamantane derivatives. Organic Magnetic Resonance, 7(11), 565-567.

-

PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Dračínský, M., Hurtado, C. S., Masson, E., & Kaleta, J. (2017). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[1]uril. Supporting Information.

- Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

Sources

The Genesis of a Diamondoid: From Crude Oil to a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Adamantane Derivatives in Medicine

The story of adamantane, the simplest diamondoid, is a testament to both serendipity and scientific ingenuity. Its journey from an obscure hydrocarbon to a cornerstone of medicinal chemistry began with its discovery in 1933 in petroleum, a finding that opened a new chapter in the study of polyhedral organic compounds.[1][2] However, it was the laboratory synthesis of adamantane that truly unlocked its potential.

The first synthesis was accomplished by Prelog and Seiwerth in 1941.[1][3] This initial method was arduous and produced a very low yield. A significant breakthrough came in 1957 when Schleyer developed a more efficient synthesis through the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene.[3][4][5] This development made adamantane and its derivatives more readily available for research, paving the way for the exploration of their biological activities.[4][5]

The unique, rigid, and lipophilic cage-like structure of adamantane gives it remarkable properties that have been exploited in drug design.[6][7][8] This "lipophilic bullet" can be functionalized to interact with biological targets, enhancing the pharmacological properties of various compounds.[4]

The First Breakthrough: Adamantane Derivatives as Antiviral Agents

The first major therapeutic success for an adamantane derivative came in the 1960s with the discovery of the antiviral activity of 1-aminoadamantane, better known as amantadine .[1][4][9] Initially developed to prevent influenza A virus replication, its approval for this indication in 1966 marked the birth of adamantane's medicinal chemistry journey.[10][11]

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Amantadine and its close analog, rimantadine , exert their antiviral effects by targeting the M2 proton channel of the influenza A virus.[10][12][13][14] This channel is crucial for the viral replication cycle, as it allows protons to enter the virus particle, facilitating the uncoating process and the release of viral genetic material into the host cell.[10][12][14][15] By blocking this channel, amantadine and rimantadine effectively halt viral replication.[12][13][15]

Experimental Protocol: Synthesis of Amantadine Hydrochloride

This protocol outlines a representative synthesis of amantadine hydrochloride, a foundational adamantane derivative.

Materials:

-

Adamantane

-

Bromine

-

Formamide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Bromination of Adamantane: In a round-bottom flask, dissolve adamantane in a suitable solvent. Slowly add bromine dropwise while stirring. The reaction is typically carried out under reflux.

-

Reaction with Formamide (Ritter Reaction): The resulting 1-bromoadamantane is then reacted with formamide. This step introduces the amino group to the adamantane cage.

-

Hydrolysis: The intermediate product is hydrolyzed using a strong base, such as sodium hydroxide, to yield 1-aminoadamantane (amantadine).

-

Salt Formation: The amantadine base is dissolved in a suitable solvent like diethyl ether and treated with hydrochloric acid to precipitate amantadine hydrochloride.

-

Purification: The crude product is then purified by recrystallization to obtain pure amantadine hydrochloride.

Self-Validation: The purity and identity of the synthesized amantadine hydrochloride can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Structure-Activity Relationship of Antiviral Adamantane Derivatives

The discovery of amantadine spurred further research into the structure-activity relationships (SAR) of adamantane derivatives to enhance their antiviral potency and address the emergence of resistant viral strains.[4][9][16] Studies have shown that modifications to the amino group can significantly impact antiviral activity. For instance, the addition of an alpha-methyl group to the aminoethyl side chain, as seen in rimantadine, was found to increase its efficacy compared to amantadine.[12][17]

| Compound | Structure | Antiviral Activity (IC50, µM) vs. Influenza A/H3N2 |

| Amantadine | 1-aminoadamantane | >100 |

| Rimantadine | 1-(1-adamantyl)ethanamine | >100 |

| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 |

| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 |

| Tyrosyl-rimantadine | Rimantadine-Tyrosine conjugate | 15.8 |

| Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[6] |

Diagram: Mechanism of Action of Amantadine and Rimantadine

Caption: Amantadine and rimantadine block the M2 proton channel of the influenza A virus.

A Serendipitous Turn: Adamantane in Neurodegenerative Diseases

The therapeutic journey of adamantane took an unexpected and significant turn when, in 1968, a patient with Parkinson's disease reported a remarkable improvement in her symptoms after taking amantadine for an influenza infection.[11][18] This serendipitous observation led to the exploration of adamantane derivatives for the treatment of neurodegenerative disorders.

Amantadine in Parkinson's Disease

Further studies confirmed amantadine's efficacy in managing the motor symptoms of Parkinson's disease.[18] While the exact mechanism is not fully understood, it is believed to involve the release of dopamine from nerve endings, making more of this crucial neurotransmitter available to activate dopaminergic receptors.[15][19]

Memantine: A Breakthrough for Alzheimer's Disease

The success of amantadine in neurology paved the way for the development of memantine , another adamantane derivative, for the treatment of Alzheimer's disease.[20][21][22] Memantine's mechanism of action is distinct from that of amantadine. It acts as a non-competitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[23][24][25][26][27]

In Alzheimer's disease, excessive glutamate activity leads to overstimulation of NMDA receptors, resulting in a phenomenon known as excitotoxicity, which contributes to neuronal damage.[25] Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby preventing the damaging influx of calcium ions, without interfering with the normal physiological activity of the receptor, which is essential for learning and memory.[23][25][27]

Diagram: Mechanism of Action of Memantine

Caption: Memantine blocks overactive NMDA receptors, preventing excitotoxicity.

Expanding Horizons: Diverse Therapeutic Applications

The versatility of the adamantane scaffold has led to its incorporation into drugs for a wide range of other conditions.[28][29] These include:

-

Type 2 Diabetes: Vildagliptin and saxagliptin are adamantane-containing drugs used to treat type 2 diabetes.[20][28][29]

-

Acne: Adapalene, a derivative of adamantane, is used in the topical treatment of acne.[20][28][29]

-

Antimicrobial and Anticancer agents: Ongoing research is exploring the potential of adamantane derivatives as antimicrobial and anticancer agents.[28][30]

The Future of the "Lipophilic Bullet"

The journey of adamantane derivatives in medicine, from their initial discovery as antiviral agents to their crucial role in managing neurodegenerative diseases and beyond, highlights the enduring power of this unique chemical scaffold. The rigid, lipophilic nature of adamantane continues to provide a robust platform for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[4][31] As our understanding of disease mechanisms deepens, the "lipophilic bullet" of adamantane is poised to hit new and even more challenging targets in the ongoing quest for innovative medicines.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. ResearchGate. [Link]

-

Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1135685. [Link]

-

Butterworth, R. F. (2021). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Journal of Alzheimer's Disease, 82(s1), S21–S27. [Link]

-

Georgitsa, M., et al. (2022). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 27(19), 6529. [Link]

-

(n.d.). Amine derivatives of adamantane with antiviral activity. ResearchGate. [Link]

-

Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed. [Link]

-

Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36–39. [Link]

-

(n.d.). Amantadine. Wikipedia. [Link]

-

Wu, Y., et al. (2018). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. ACS Infectious Diseases, 4(10), 1436–1444. [Link]

-

Goral, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

(2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

Williams, C. M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Spasov, A. A., et al. (2019). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 24(11), 2154. [Link]

-

(n.d.). Rimantadine. Wikipedia. [Link]

-

Tsvetanova, E., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Antioxidants, 11(9), 1656. [Link]

-

Butterworth, R. F. (2022). Memantine for the Treatment of Alzheimer's Disease: Novel Mechanisms and Future Opportunities. Journal of Alzheimer's Disease, 88(4), 1257–1267. [Link]

-

(n.d.). The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Spasov, A. A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Pharmaceutical Design, 25(29), 3129–3140. [Link]

-

(n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

-

de Almeida Marques, D. P., et al. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 340, 199291. [Link]

-

(2024). What is Rimantadine Hydrochloride used for? Patsnap Synapse. [Link]

-

Althobaiti, Y. S. (2020). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Tropical Journal of Pharmaceutical Research, 19(7), 1535–1541. [Link]

-

(n.d.). Adamantane. Wikipedia. [Link]

-

Zefirov, N. S., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2379–2387. [Link]

-

Lipton, S. A. (2005). The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism. Current Alzheimer Research, 2(2), 155–165. [Link]

-

Williams, C. M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

-

Scholtissek, C., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Retrovirology, 9, 61. [Link]

-

(2020, July 20). Amantadine: Mechanisms of action and potential therapeutic uses. YouTube. [Link]

-

(2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

-

(2020). Rimantadine. LiverTox - NCBI Bookshelf. [Link]

-

Butterworth, R. F. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Drugs, 81(12), 1373–1378. [Link]

-

Sokołowska, E., et al. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission, 128(3), 283–298. [Link]

-

(2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

-

(2024). What is the mechanism of Amantadine Hydrochloride? Patsnap Synapse. [Link]

-

(n.d.). Structure activity relationship. ResearchGate. [Link]

-

(n.d.). Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

-

(n.d.). Rimantadine. Britannica. [Link]

-

(2024). Rimantadine. Proteopedia, life in 3D. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Amantadine - Wikipedia [en.wikipedia.org]

- 11. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rimantadine - Wikipedia [en.wikipedia.org]

- 13. What is Rimantadine Hydrochloride used for? [synapse.patsnap.com]

- 14. Rimantadine - Proteopedia, life in 3D [proteopedia.org]

- 15. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 16. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 17. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]

- 18. neurodegenerativejournal.com [neurodegenerativejournal.com]